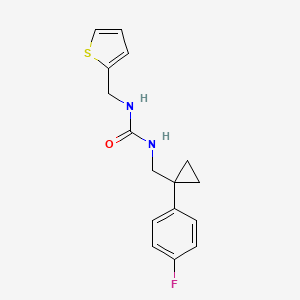

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenyl group

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)16(7-8-16)11-19-15(20)18-10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLARKOEWLAROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine to form the intermediate 1-(4-fluorophenyl)cyclopropylmethylamine. This intermediate is then reacted with thiophen-2-ylmethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several noteworthy applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules, facilitating the development of new chemical entities with desired properties .

Biology

- Bioactive Compound Investigation : Research indicates its potential as a bioactive compound with antimicrobial and anticancer properties. Studies have shown that derivatives of urea compounds can exhibit significant antiproliferative effects on cancer cells .

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic effects in treating various diseases, particularly those requiring targeted therapies. Its mechanism involves interacting with specific molecular targets such as enzymes or receptors, modulating their activity to exert biological effects .

Industry

- Material Development : It is utilized in developing new materials with specific properties, such as polymers or coatings, enhancing material performance in various applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea:

- Antiproliferative Activity : Research demonstrated that related urea derivatives exhibit potent antiproliferative activity against cancer cell lines, suggesting that structural modifications can significantly enhance biological efficacy .

- Urease Inhibition : Thiourea derivatives have been extensively studied for their urease inhibitory properties, which are crucial in treating conditions like kidney stones and peptic ulcers. The incorporation of different functional groups has been shown to influence the inhibitory activity significantly .

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-((1-(4-Chlorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

- 1-((1-(4-Methylphenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

- 1-((1-(4-Bromophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its unique structural features, including a cyclopropyl group and a fluorinated phenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of Intermediate : Reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine to create 1-(4-fluorophenyl)cyclopropylmethylamine.

- Final Product Formation : This intermediate is then reacted with thiophen-2-ylmethyl isocyanate to yield the final product, this compound .

Antimicrobial Properties

Research has indicated that the compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound has promising anticancer properties. It was tested against several cancer cell lines, including breast cancer and renal cancer cells.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 10 |

These findings indicate a strong potential for this compound as an anticancer therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The fluorine atom in the phenyl ring enhances binding affinity and selectivity towards these targets, modulating their activity effectively .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving mouse splenocytes, treatment with the compound resulted in a significant rescue of immune function at concentrations as low as 100 nM, indicating its potential immunomodulatory effects .

- Case Study 2 : Another study demonstrated that when administered in combination with standard chemotherapy agents, this compound enhanced tumor regression in xenograft models of breast cancer, suggesting a synergistic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.